molecular formula C12H16N2O2 B4235167 1H-Isoindol-3-amine, 1,1-diethoxy- CAS No. 23395-07-5

1H-Isoindol-3-amine, 1,1-diethoxy-

Cat. No.: B4235167
CAS No.: 23395-07-5
M. Wt: 220.27 g/mol
InChI Key: RGWUEQLFDNYVTN-UHFFFAOYSA-N
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Description

1H-Isoindol-3-amine, 1,1-diethoxy- is a chemical compound with the molecular formula C12H16N2O2 and a molecular weight of 220.27 g/mol . It is a derivative of isoindole, a heterocyclic compound that is significant in various chemical and biological applications. The compound is characterized by the presence of two ethoxy groups and an amine group attached to the isoindole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindol-3-amine, 1,1-diethoxy- can be achieved through several methods. One common approach involves the reaction of phthalonitrile with ammonia in methanol at elevated temperatures (90-100°C) in an autoclave . This reaction can also be catalyzed by elemental sulfur or sodium methoxide to improve yields .

Industrial Production Methods

Industrial production of 1H-Isoindol-3-amine, 1,1-diethoxy- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1H-Isoindol-3-amine, 1,1-diethoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted isoindole derivatives.

Scientific Research Applications

1H-Isoindol-3-amine, 1,1-diethoxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Isoindol-3-amine, 1,1-diethoxy- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Isoindol-3-amine, 1,1-diethoxy- is unique due to the presence of two ethoxy groups, which impart specific chemical reactivity and biological activity. This distinguishes it from other isoindole derivatives and makes it valuable for various applications.

Properties

IUPAC Name

3,3-diethoxyisoindol-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-3-15-12(16-4-2)10-8-6-5-7-9(10)11(13)14-12/h5-8H,3-4H2,1-2H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWUEQLFDNYVTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(C2=CC=CC=C2C(=N1)N)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20388094
Record name SBB039373
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20388094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23395-07-5
Record name SBB039373
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20388094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Isoindol-3-amine, 1,1-diethoxy-
Reactant of Route 2
1H-Isoindol-3-amine, 1,1-diethoxy-
Reactant of Route 3
1H-Isoindol-3-amine, 1,1-diethoxy-
Reactant of Route 4
1H-Isoindol-3-amine, 1,1-diethoxy-
Reactant of Route 5
1H-Isoindol-3-amine, 1,1-diethoxy-
Reactant of Route 6
1H-Isoindol-3-amine, 1,1-diethoxy-

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